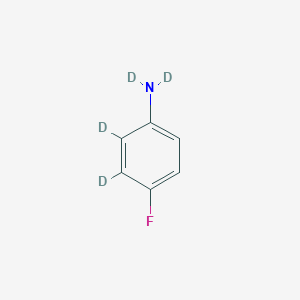
4-Fluoroaniline-2,3,5,6-d4
Vue d'ensemble
Description
4-Fluoroaniline-2,3,5,6-d4 is an isotope labelled compound of 4-Fluoroaniline . It is a degradation product of Ezetimibe . It is used as an analytical reagent in the enzymic detection of glucose .
Molecular Structure Analysis
The molecular formula of 4-Fluoroaniline-2,3,5,6-d4 is C6H2D4FN . Its molecular weight is 115.14 .Applications De Recherche Scientifique
-
Pharmaceuticals and Agrochemicals
- 4-Fluoroaniline is a common building block in medicinal chemistry and related fields .
- It is a precursor to the fungicide fluoroimide or the fentanyl analogue parafluorofentanyl .
- For example, it has been used in the synthesis of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives, which have been evaluated as novel anticancer agents .
-
Homogeneous Catalysis
-
Environmental Biodegradation
- 4-Fluoroaniline is a subject of study in environmental science, particularly in the context of biodegradation .
- Research has been conducted into the aerobic degradation of 4-Fluoroaniline and 2,4-difluoroaniline, with a focus on the performance and microbial community in response to the inocula .
- This research is important for understanding how these compounds, which can be pollutants, are broken down in the environment .
-
Analytical Chemistry
-
Perovskite Solar Cells
- 4-Fluoroaniline has been used in the passivation of perovskite solar cells .
- In this application, 4-Fluoroaniline and other fluoroaromatic amines are used as additives to enhance the stability of the perovskite films, thereby improving the efficiency of the solar cells .
- The power conversion efficiency was enhanced beyond 20% for the device passivated with a fluoroaromatic amine, compared to the 15.08% of the pristine device without any passivation .
-
Isotope Labeling
- “4-Fluoroaniline-2,3,5,6-d4” is an isotopically labeled version of 4-Fluoroaniline .
- Isotopically labeled compounds are often used in scientific research to trace the behavior of atoms in a molecule or reaction .
- For example, “4-Fluoroaniline-2,3,5,6-d4” could be used to study the metabolic pathways of 4-Fluoroaniline in a biological system .
-
Degradation Product of Ezetimibe
-
Organic Chemistry
-
Hydrogenation of 4-Nitrofluorobenzene
Propriétés
IUPAC Name |
N,N,2,3-tetradeuterio-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,3D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZCOLNOCZKSDF-CWYMZFTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=CC=C1N([2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2,3-tetradeuterio-4-fluoroaniline | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B1447095.png)
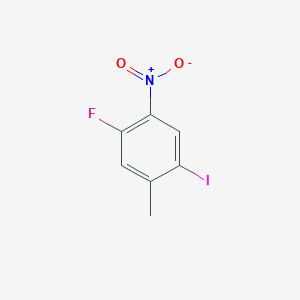
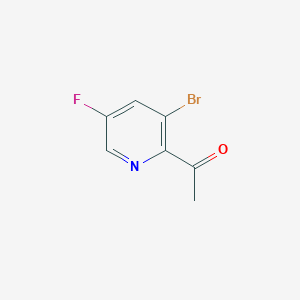
![N-[4-(Benzyloxy)phenylacetyl]glycine](/img/structure/B1447101.png)

![4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B1447104.png)
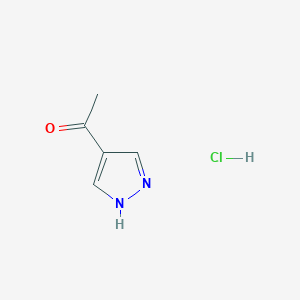
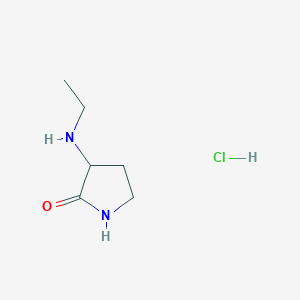
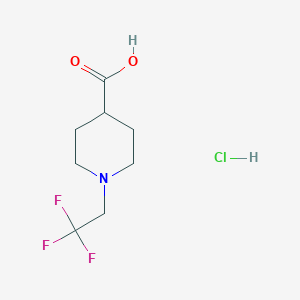
![tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1447109.png)
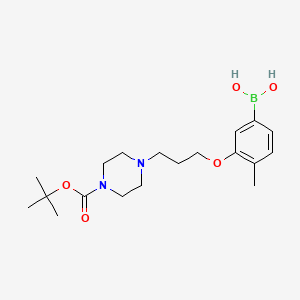
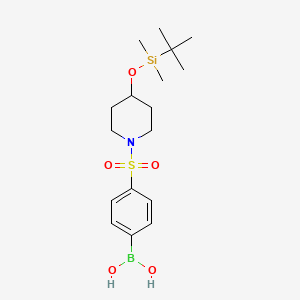
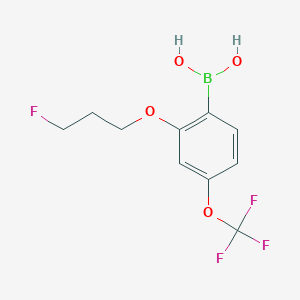
![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl](/img/structure/B1447117.png)